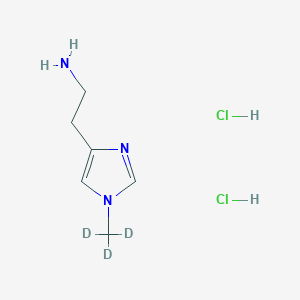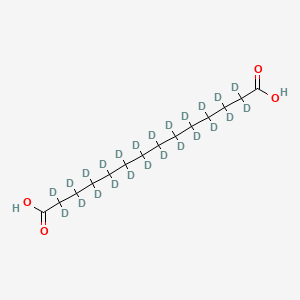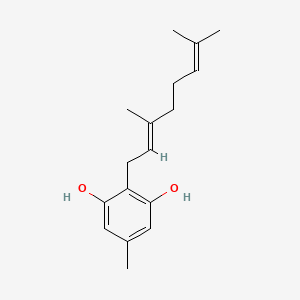
1,6-Dibromohexane-D12
Overview
Description
1,6-Dibromohexane-D12 is a deuterated derivative of 1,6-Dibromohexane, a compound with the molecular formula C6H12Br2. The deuterated version, this compound, has the molecular formula C6D12Br2, where all hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties, such as increased molecular weight and altered vibrational modes, which make it useful in various analytical techniques.
Preparation Methods
1,6-Dibromohexane-D12 can be synthesized through the bromination of deuterated hexane. The reaction typically involves the addition of bromine to deuterated hexane in the presence of a catalyst under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the mixture is exposed to ultraviolet light to initiate the bromination process . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
1,6-Dibromohexane-D12 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents include sodium hydroxide, ammonia, and thiourea.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of hexene derivatives.
Reduction Reactions: The compound can be reduced to hexane derivatives using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide yields hexane-1,6-diol, while elimination with potassium tert-butoxide produces hexene.
Scientific Research Applications
1,6-Dibromohexane-D12 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of various organic compounds. Its deuterated nature makes it valuable in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: The compound is used in labeling experiments to trace metabolic pathways and study biological processes involving brominated compounds.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require deuterium labeling for pharmacokinetic studies.
Industry: this compound is used in the production of specialty polymers and materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,6-Dibromohexane-D12 exerts its effects depends on the specific application. In chemical reactions, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium forms stronger bonds with carbon compared to hydrogen, leading to slower reaction rates for bond-breaking processes. In biological systems, deuterium labeling allows for the precise tracking of metabolic processes and the identification of molecular targets and pathways involved in the metabolism of brominated compounds.
Comparison with Similar Compounds
1,6-Dibromohexane-D12 can be compared with other similar compounds, such as:
1,6-Dibromohexane: The non-deuterated version, which has similar chemical properties but lacks the benefits of deuterium labeling.
1,4-Dibromobutane: A shorter-chain analog that undergoes similar reactions but forms different products due to its shorter carbon chain.
1,8-Dibromooctane: A longer-chain analog that can be used in similar applications but may exhibit different physical and chemical properties due to its extended carbon chain.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in analytical and synthetic applications, particularly in NMR spectroscopy and kinetic studies.
Properties
IUPAC Name |
1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRHVVLXEBNBDV-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B1436191.png)
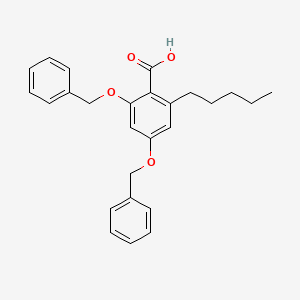

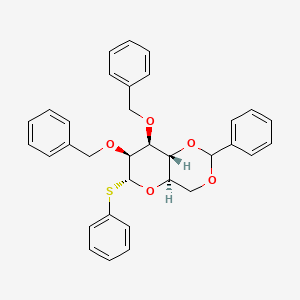
![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)
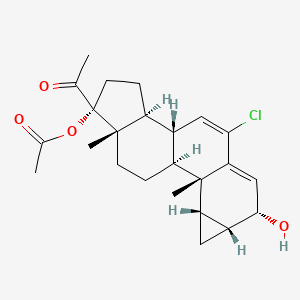
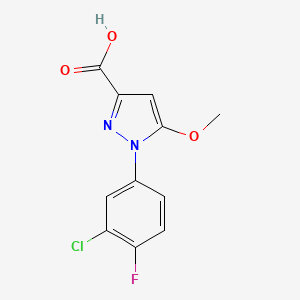
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)
